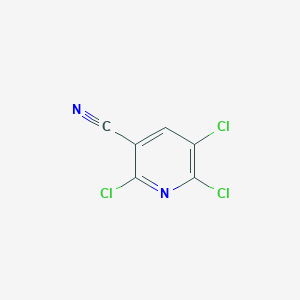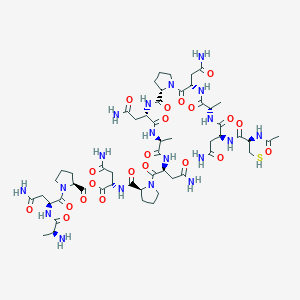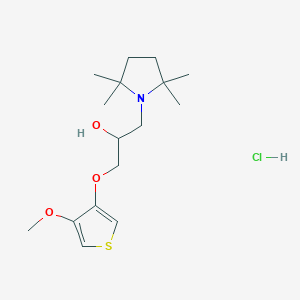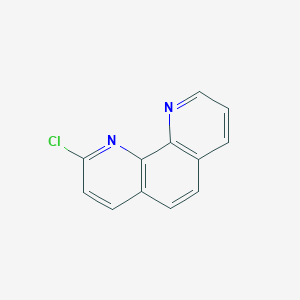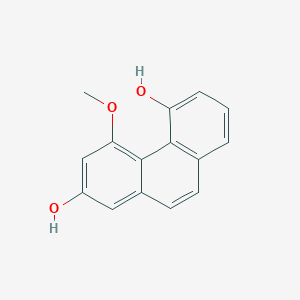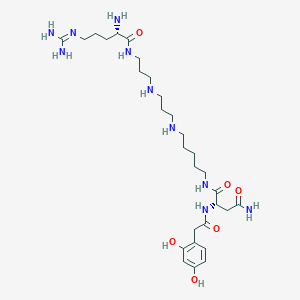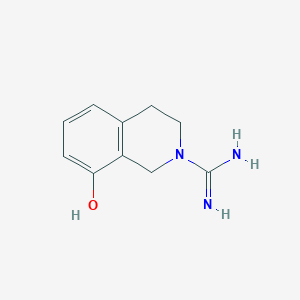
8-Hydroxydebrisoquin
Übersicht
Beschreibung
8-Hydroxydebrisoquin is a derivative of debrisoquine, a compound known for its role in pharmacogenetics and its use as an antihypertensive agent
Wissenschaftliche Forschungsanwendungen
8-Hydroxydebrisoquin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential as an antihypertensive agent and its role in pharmacogenetics.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
Target of Action
8-Hydroxydebrisoquin, also known as 8-Hydroxyquinoline (8-HQ), is a privileged structure with a broad-ranging pharmacological potential . It can bind to a diverse range of targets with high affinities , thus benefiting the discovery of novel bioactive agents.
Mode of Action
This compound is a metal-binding compound . It has been used or tested for use in numerous medicinal applications, including treatments for bacterial infection, Alzheimer’s disease, and cancer . The compound interacts with its targets, primarily through its ability to bind to metal ions . This interaction results in changes at the cellular level, which contribute to its broad-ranging biological properties .
Biochemical Pathways
Compounds containing the 8-hq nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that this compound may interact with multiple biochemical pathways to exert its effects.
Pharmacokinetics
The compound is known to have a broad-ranging pharmacological potential , suggesting that it may have favorable drug-like properties.
Result of Action
This compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the interaction of this compound with the soil environment can mediate its ecological function . Additionally, the compound may be toxic to the health of aquatic organisms when accidentally released into aquatic ecosystems .
Biochemische Analyse
Biochemical Properties
8-Hydroxydebrisoquin is known to interact with various enzymes, proteins, and other biomolecules. It is a significant pharmacophore scaffold for medicinal chemists due to its coded biological and synthetic potential . The compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Cellular Effects
This compound has been shown to have a broad impact on various types of cells and cellular processes. It has been reported to show promising antiproliferative potency and high selectivity toward ovarian cancer cells . It also plays an important role in anti-cancer drug development .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is considered a privileged structure, which means it can bind to a diverse range of targets with high affinities .
Temporal Effects in Laboratory Settings
It is known that compounds containing the this compound moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxydebrisoquin typically involves the hydroxylation of debrisoquine. One common method is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the 8th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization and chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxydebrisoquin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted quinoline derivatives.
Vergleich Mit ähnlichen Verbindungen
Debrisoquine: The parent compound, known for its antihypertensive properties.
8-Hydroxyquinoline: Another hydroxylated quinoline derivative with antimicrobial and chelating properties.
Quinoline: The basic structure from which these compounds are derived.
Uniqueness: 8-Hydroxydebrisoquin is unique due to the presence of the hydroxyl group at the 8th position, which enhances its chemical reactivity and potential applications. Its ability to interact with specific enzymes and biological targets sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(12)13-5-4-7-2-1-3-9(14)8(7)6-13/h1-3,14H,4-6H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHPFQJFGPVJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196784 | |
| Record name | 8-Hydroxydebrisoquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46286-45-7 | |
| Record name | 8-Hydroxydebrisoquin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046286457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxydebrisoquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


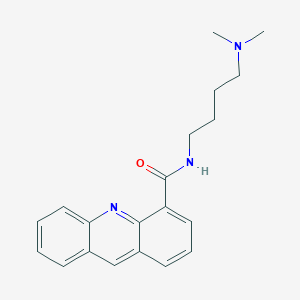
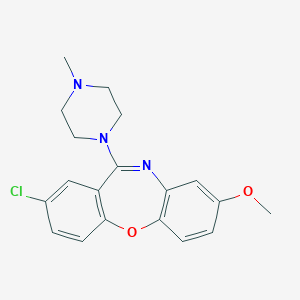
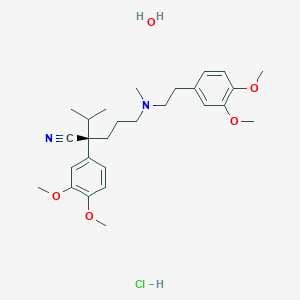
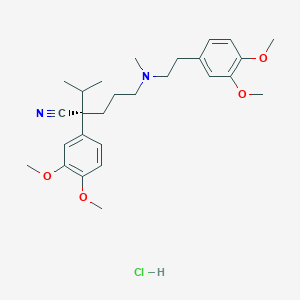
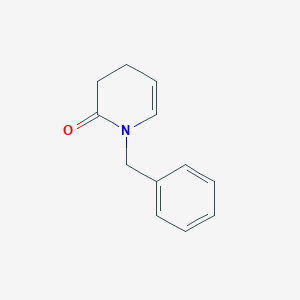
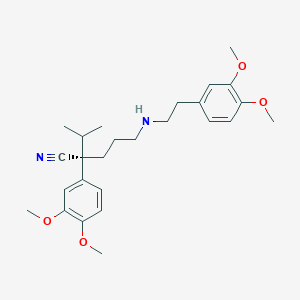
![trimethyl-[2-methyl-4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butan-2-yl]azanium diiodide](/img/structure/B21689.png)

